4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one belongs to the pyrrolone class of heterocyclic molecules, characterized by a five-membered lactam ring fused with diverse substituents. Its structure features:
- A 4-ethoxybenzoyl group at position 4, contributing lipophilicity.
- A 2-fluorophenyl moiety at position 5, enhancing electronic effects and binding specificity.
- A 5-methyl-1,3,4-thiadiazol-2-yl group at position 1, improving metabolic stability compared to ester-containing analogues.
- A 3-hydroxy group, critical for hydrogen bonding and bioactivity.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-3-30-14-10-8-13(9-11-14)19(27)17-18(15-6-4-5-7-16(15)23)26(21(29)20(17)28)22-25-24-12(2)31-22/h4-11,18,27H,3H2,1-2H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIBLMZAMAXTJF-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential biological activities. Its structure incorporates a thiadiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 429.46 g/mol. The presence of the thiadiazole ring contributes to its biological activity, as this structural motif is associated with a range of pharmacological effects.
The biological activity of the compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.
- Antimicrobial Activity : Thiadiazole derivatives are recognized for their antimicrobial effects against various bacterial strains. This compound may inhibit the growth of Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in Table 1.
Case Studies
Several studies have highlighted the biological activity of compounds similar to this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating that the compound exhibited lower MIC values compared to standard antibiotics, indicating potent antibacterial properties .
- Antioxidant Assessment : Research involving cell lines showed that treatment with the compound significantly reduced oxidative damage markers, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
- Anti-inflammatory Research : In vitro assays indicated that the compound could suppress the activation of NF-kB pathways, leading to decreased expression of inflammatory cytokines .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrrolidinones, including this specific compound, possess inhibitory effects against various bacterial strains. The presence of the thiadiazole moiety contributes to its enhanced activity against resistant strains of bacteria, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. The fluorophenyl group is believed to enhance the selectivity and potency of the compound against certain cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .
Synthesis of Novel Derivatives
The unique structural features of this compound allow for the synthesis of various derivatives that can be tailored for specific biological activities. Researchers have utilized this compound as a starting material for synthesizing other bioactive molecules through functional group modifications and coupling reactions .
Material Science
In material science, compounds similar to this pyrrolidinone derivative have been explored for their use in creating advanced materials, such as polymers with enhanced thermal stability and mechanical properties. The incorporation of ethoxybenzoyl groups can improve the solubility and processability of polymeric materials .
Pesticidal Activity
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Its ability to disrupt biological pathways in pests can be harnessed to develop environmentally friendly agricultural chemicals that target specific pests while minimizing harm to beneficial organisms .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is electron-deficient, making it susceptible to nucleophilic substitution. The methyl group at position 5 of the thiadiazole modulates reactivity.
| Reaction Type | Conditions/Reagents | Expected Product | Reference |
|---|---|---|---|
| Aminolysis | Primary amines, 70–100°C | Replacement of thiadiazole sulfur with NH | |
| Alkoxylation | Alkoxides in polar aprotic solvents | Methoxy/ethoxy derivatives |
Mechanistic studies on analogous thiadiazoles suggest that nucleophilic attack occurs preferentially at the sulfur atom, leading to ring opening or substitution.
Hydrolysis of the Ethoxybenzoyl Group
The ethoxy group (-OCH₂CH₃) on the benzoyl moiety can undergo hydrolysis under acidic or basic conditions.
| Hydrolysis Type | Conditions | Product | Yield/Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 h | 4-Hydroxybenzoyl derivative | Partial decomposition |
| Basic Hydrolysis | NaOH (aq.), 80°C, 4 h | Sodium salt of 4-hydroxybenzoyl group | Higher selectivity |
This reaction is critical for modifying the compound’s solubility and electronic properties.
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Group
The 2-fluorophenyl substituent directs electrophiles to specific positions due to fluorine’s electron-withdrawing effects.
| EAS Reaction | Reagents/Conditions | Position Substituted | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to fluorine | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to fluorine |
Fluorine’s meta-directing nature was confirmed in related fluorophenyl-pyrrolone systems .
Reactivity of the Hydroxyl Group
The 3-hydroxy group on the pyrrolone core participates in oxidation and esterification.
| Reaction Type | Reagents | Product | Stability |
|---|---|---|---|
| Oxidation | KMnO₄, acidic conditions | 3-Ketopyrrolone | Moderate stability |
| Esterification | AcCl, pyridine, 25°C | Acetylated derivative | High crystallinity |
Oxidation to the ketone enhances electrophilicity of the pyrrolone ring, enabling further cyclization .
Cyclization and Ring-Opening Reactions
The pyrrolone core undergoes acid-catalyzed cyclization or base-mediated ring opening.
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| Acid Cyclization | H₂SO₄, 100°C | Tetracyclic fused system | Bioactive analog |
| Base Ring-Opening | NaOH (aq.), 60°C | Linear dicarbonyl compound | Intermediate synthesis |
Cyclization reactions are pivotal for generating polycyclic structures with enhanced bioactivity .
Friedel–Crafts Alkylation
The ethoxybenzoyl group acts as an electrophile in Friedel–Crafts reactions with electron-rich arenes.
| Arene | Catalyst | Product Type | Yield |
|---|---|---|---|
| Indole | TsOH, DMSO, 70°C | 4-Indolylbutyramide analog | 37–55% |
| Anisole | AlCl₃, CH₂Cl₂ | Diarylmethane derivative | 42% |
This reactivity aligns with studies on structurally related 5-hydroxy-pyrrolones .
Key Mechanistic Insights
-
Thiadiazole Reactivity : The 1,3,4-thiadiazole’s sulfur atom serves as the primary site for nucleophilic attack, as shown in analogs.
-
Pyrrolone Stability : The hydroxyl group at position 3 stabilizes the enol tautomer, influencing redox behavior .
-
Fluorophenyl Effects : Fluorine’s inductive effects dominate over resonance, directing EAS to meta/para positions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their differentiating features are summarized below:
Key Observations:
Substituent Position and Bioactivity :
- The 2-fluorophenyl group in the target compound may enhance target binding compared to 4-ethylphenyl () or 4-methoxyphenyl () due to fluorine's electronegativity and steric effects .
- Thiadiazole at position 1 improves metabolic stability over esters (e.g., TDR32750) or hydroxypropyl groups () .
Physicochemical Properties :
- Ethoxy vs Butoxy : The target compound's ethoxy group balances lipophilicity and solubility better than the butoxy analogue (), which may suffer from excessive hydrophobicity .
- Methoxy vs Ethoxy : Methoxy groups () increase polarity but may reduce metabolic stability due to demethylation pathways .
Crystallography and Conformation :
- Isostructural halogen-substituted compounds () show that small substituent changes (e.g., Cl → F) preserve molecular conformation but alter crystal packing, impacting bioavailability .
Metabolic Stability and DMPK
Q & A
Q. SAR strategies include :
- Substituent Variation : Replace the 4-ethoxybenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) moieties to assess electronic effects on bioactivity .
- Heterocycle Replacement : Substitute the 1,3,4-thiadiazole ring with triazoles or oxadiazoles to study steric/electronic impacts .
- Pharmacophore Mapping : Use X-ray crystallography (e.g., CCDC data) to correlate substituent spatial arrangements with activity .
Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or GPCRs), focusing on hydrogen bonding with the 3-hydroxy group and π-π stacking with aromatic rings .
- ADMET Prediction : Tools like SwissADME assess solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
Methodological: How can reaction yields be optimized during synthesis?
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design can identify interactions between reflux time, molar equivalents of hydrazine, and acetic acid volume .
- Continuous-Flow Chemistry : Reduces side reactions and improves reproducibility for steps involving unstable intermediates (e.g., diazo compounds) .
Methodological: What strategies address solubility challenges in biological assays?
- Co-solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) for in vitro studies.
- Prodrug Derivatization : Esterify the 3-hydroxy group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve aqueous stability .
Advanced: How are analytical methods validated for quantifying this compound in complex matrices?
- HPLC Validation :
Methodological: What safety protocols are critical when handling reactive intermediates during synthesis?
- Hydrazine Handling : Use fume hoods and PPE (nitrile gloves, face shields) due to toxicity.
- Thermal Hazard Mitigation : Monitor exothermic cyclization steps with temperature-controlled reactors .
- Waste Disposal : Neutralize acidic residues (e.g., glacial acetic acid) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
